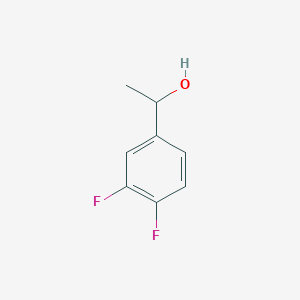

1-(3,4-Difluorophenyl)ethanol

説明

1-(3,4-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O It is characterized by the presence of a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and an ethanol group attached to the phenyl ring

作用機序

Target of Action

1-(3,4-Difluorophenyl)ethanol primarily targets the enzyme NADPH-dependent carbonyl reductase . This enzyme plays a crucial role in the asymmetric reduction of ketones to chiral alcohols .

Mode of Action

The interaction of this compound with its target enzyme, NADPH-dependent carbonyl reductase, results in the enantioselective reduction of the ketone precursor 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) to produce (S)-2-chloro-1-(3,4-difluorophenyl)ethanol .

Biochemical Pathways

The biochemical pathway affected by this compound involves the transformation of ketones to chiral alcohols, catalyzed by ketoreductases . The downstream effects include the production of chiral intermediates for pharmaceuticals, such as the antiplatelet inhibitor ticagrelor .

Pharmacokinetics

It’s known that the compound is used as an intermediate in the synthesis of pharmaceuticals , suggesting it undergoes further metabolic transformations.

Result of Action

The molecular and cellular effects of this compound’s action result in the production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol . This compound is a key chiral intermediate in the synthesis of the antiplatelet inhibitor ticagrelor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of low-melting solvents can promote the bioreductive transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol . The high pKa value of the carboxylic acid in the solvent and the low viscosity of the solvent can increase cell membrane permeability and improve biocatalytic efficiency .

生化学分析

Biochemical Properties

It is known that this compound can be involved in enzymatic reactions . For instance, the enzyme ChKRED20 was found to catalyze the reduction of a ketone precursor of this compound with excellent stereoselectivity .

Cellular Effects

It is known that similar compounds can have significant effects on cellular processes . For example, indole derivatives, which share some structural similarities with 1-(3,4-Difluorophenyl)ethanol, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that similar compounds can interact with various biomolecules. For example, indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that similar compounds can have significant effects over time. For instance, a mutant of the enzyme ChKRED20 was found to catalyze the complete conversion of a substrate related to this compound within 6 to 20 hours .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-documented. It is known that similar compounds can have significant effects at different dosages. For example, indole derivatives have been shown to possess various biological activities at different concentrations .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. It is known that similar compounds can be involved in various metabolic pathways. For example, ethanol, a simple two-carbon alcohol like this compound, is metabolized via a simple oxidative pathway, mainly in the liver .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that similar compounds can be transported and distributed in various ways. For example, ethanol, due to its small size and alcoholic hydroxyl group, is soluble in both aqueous and lipid environments, allowing it to freely pass from bodily fluids into cells .

Subcellular Localization

The subcellular localization of this compound is not well-understood. It is known that similar compounds can be localized in various subcellular compartments. For example, ethanol can be metabolized in various organelles, including the cytosol and mitochondria .

準備方法

Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3,4-difluoroacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the preparation of this compound often employs catalytic hydrogenation. This method uses metal catalysts such as palladium on carbon, with hydrogen gas as the reducing agent. The process is conducted under high pressure and temperature to achieve efficient conversion and scalability .

化学反応の分析

Types of Reactions: 1-(3,4-Difluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 3,4-difluoroacetophenone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be further reduced to 1-(3,4-difluorophenyl)ethane using strong reducing agents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: 3,4-Difluoroacetophenone.

Reduction: 1-(3,4-Difluorophenyl)ethane.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

科学的研究の応用

1-(3,4-Difluorophenyl)ethanol has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.

類似化合物との比較

- 1-(2,4-Difluorophenyl)ethanol

- 1-(3,5-Difluorophenyl)ethanol

- 1-(3,4-Dichlorophenyl)ethanol

Comparison: 1-(3,4-Difluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct chemical and physical properties, such as different boiling points, solubility, and reactivity patterns. These differences make it particularly valuable in specific synthetic applications and research contexts .

特性

IUPAC Name |

1-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIJRUFDDILTTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321318-21-2 | |

| Record name | 1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the advantages of using biocatalysts like ketoreductases (KREDs) for producing (S)-1-(3,4-difluorophenyl)ethanol?

A1: Traditional chemical synthesis of chiral molecules often requires harsh conditions and can generate undesirable byproducts. Utilizing KREDs offers a greener alternative. These enzymes demonstrate high selectivity, catalyzing the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to primarily yield the desired (S)-1-(3,4-difluorophenyl)ethanol [, , ]. This biocatalytic approach simplifies the process, enhances purity, and minimizes environmental impact.

Q2: How has protein engineering been employed to improve the biocatalytic production of (S)-1-(3,4-difluorophenyl)ethanol?

A2: Researchers have successfully enhanced the efficiency of KREDs for this specific reaction using protein engineering techniques. For example, site-directed mutagenesis and directed evolution have created KRED variants with improved activity, thermostability, and substrate tolerance [, , ]. These modifications allow for higher substrate loadings, increased production rates, and ultimately, a more cost-effective process.

Q3: Can you elaborate on the use of "aromatic residue scanning" in engineering a KRED variant for enhanced synthesis?

A3: This innovative approach focuses on mutating specific amino acid residues within the enzyme's active site []. By substituting these sites with aromatic amino acids like tyrosine, tryptophan, and phenylalanine, researchers introduce steric hindrance and potential π-π interactions. This strategy led to the identification of a KRED variant with significantly improved catalytic efficiency (17.2-fold increase) for the production of (S)-1-(3,4-difluorophenyl)ethanol [].

Q4: Beyond optimizing the enzyme, have there been efforts to improve the overall biocatalytic reaction system for (S)-1-(3,4-difluorophenyl)ethanol synthesis?

A4: Yes, researchers have explored using deep eutectic solvents (DESs) as co-solvents in the reaction system []. Specifically, a choline acetate/lysine (ChAc/Lys) DES demonstrated promising results. Its presence enhanced coenzyme regeneration and improved cell membrane permeability, leading to a higher conversion rate of the substrate [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2619533.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2619537.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2619538.png)

![4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2619539.png)

![N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2619540.png)

![N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2619541.png)

![2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2619543.png)

![2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2619546.png)

![N-[(1-hydroxycyclopentyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2619547.png)

![N-cyclopropyl-2-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B2619551.png)